4-iodo-N,N,3-trimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N,N,3-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAPBHRCNNEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Purity Using Advanced Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be constructed. For 4-iodo-N,N,3-trimethylbenzamide, NMR is crucial for confirming the substitution pattern on the aromatic ring and the nature of the amide functionality.
In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The presence of two methyl groups on the amide nitrogen (N,N-dimethyl) would likely give rise to one or two singlets, depending on the rotational barrier around the C-N amide bond. The methyl group at the 3-position on the benzene ring would appear as a distinct singlet in the aliphatic region.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~ 7.0 - 7.8 | Multiplet |
| N-CH₃ | ~ 2.9 - 3.1 | Singlet(s) |
| Ar-CH₃ | ~ 2.4 | Singlet |
Disclaimer: The chemical shifts are estimations based on analogous compounds and known substituent effects.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include the carbonyl carbon of the amide, the six carbons of the aromatic ring (with the carbon bearing the iodine showing a characteristic shift), and the carbons of the three methyl groups. The chemical shift of the carbon atom bonded to the iodine is significantly influenced by the heavy atom effect. Publicly available data for the analogue N,N,3-trimethylbenzamide shows characteristic shifts that can be used to predict the spectrum of the iodinated compound chemenu.com.
Predicted ¹³C NMR Data for this compound compared to N,N,3-trimethylbenzamide:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in this compound | Chemical Shift (δ, ppm) in N,N,3-trimethylbenzamide chemenu.com |
| C=O | ~ 171 | 171.94 |
| Aromatic C-I | ~ 95 | - |
| Aromatic C-H | ~ 124 - 138 | 124.04, 127.72, 128.24, 130.28 |
| Aromatic C-C | ~ 136 - 140 | 136.37, 138.28 |
| N-(CH₃)₂ | ~ 35 - 40 | 35.38, 39.68 |
| Ar-CH₃ | ~ 21 | 21.45 |
Disclaimer: Predicted shifts are based on data for N,N,3-trimethylbenzamide and established substituent effects of iodine. The actual values may vary.
To definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which is particularly useful for assigning the connectivity of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the aromatic C-H pairs and the methyl C-H groups.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This allows for the determination of its elemental composition, which serves as a powerful confirmation of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₂INO. HRMS would be able to confirm this by providing a mass measurement with a high degree of precision.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, after which MS provides data on the molecular weight and fragmentation of each component. In the context of this compound, GC-MS would be used to assess the purity of a sample and to analyze its fragmentation pattern upon electron ionization. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Expected fragmentation would involve the loss of the dimethylamino group, the methyl group, and cleavage of the amide bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
For this compound, the IR and Raman spectra would be expected to show characteristic absorption and scattering bands corresponding to its structural features. The aromatic ring, the carbonyl group of the amide, the carbon-nitrogen bond, the carbon-iodine bond, and the methyl groups all have distinct vibrational frequencies.
A theoretical analysis suggests the following expected vibrational regions:
C-H stretching: The aromatic C-H stretching vibrations would appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching from the N,N-dimethyl and the aryl-methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide would be a prominent feature, typically appearing in the region of 1630-1680 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would produce a series of bands in the 1450-1600 cm⁻¹ range.
C-N stretching: The stretching vibration of the tertiary amide C-N bond would be expected in the 1200-1300 cm⁻¹ region.
C-I stretching: The carbon-iodine bond is a weaker bond and would give rise to a stretching vibration at a lower frequency, typically in the 500-600 cm⁻¹ range.
Table 1: Predicted Vibrational Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Amide C=O Stretch | 1630-1680 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Amide C-N Stretch | 1200-1300 | IR, Raman |
| C-I Stretch | 500-600 | IR, Raman |
It is important to note that the exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and by intermolecular interactions in the solid state.
Advanced Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical compound. For a molecule like this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic ring and alkyl groups, this compound is a relatively nonpolar molecule and would be well-retained on a C18 column.
A gradient elution method, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), would be effective in separating the target compound from any more polar or less polar impurities. Detection would typically be performed using a UV detector, as the aromatic ring of the benzamide (B126) will absorb UV light at a characteristic wavelength.
Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Column Chromatography and Flash Chromatography Techniques
For the preparative purification of this compound on a larger scale, column chromatography and flash chromatography are the methods of choice. These techniques utilize a solid stationary phase, most commonly silica (B1680970) gel, packed into a column.
The separation principle is based on the differential adsorption of the components of a mixture to the stationary phase. A solvent system (eluent) is passed through the column to move the components down the column at different rates.
For this compound, a solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be used. The optimal ratio of these solvents would be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Flash chromatography is an advancement over traditional column chromatography, where pressure is applied to the top of the column to accelerate the flow of the eluent. This results in a faster and more efficient separation.
Table 3: General Parameters for Chromatographic Purification of this compound
| Parameter | Technique |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
| Application | Purification of gram-scale quantities |
The fractions collected from the column would be analyzed by TLC to identify those containing the pure product, which would then be combined and the solvent evaporated to yield purified this compound.
Mechanistic Investigations of Reactions Involving 4 Iodo N,n,3 Trimethylbenzamide
Reaction Mechanism Studies in the Formation of Iodobenzamides
The synthesis of 4-iodo-N,N,3-trimethylbenzamide is most commonly achieved through the electrophilic aromatic substitution of the parent compound, N,N,3-trimethylbenzamide. The mechanism of this transformation is a classic example of electrophilic aromatic iodination, a process that requires the activation of molecular iodine due to its relatively low reactivity compared to other halogens. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the generation of a potent electrophilic iodine species, often denoted as I+. This is typically accomplished by using molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid catalyst. libretexts.org Common activating systems include nitric acid, hydrogen peroxide, or a mixture of potassium iodate (B108269) and sulfuric acid. wikipedia.org An alternative and widely used modern reagent is N-Iodosuccinimide (NIS), often activated with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid. organic-chemistry.org
The mechanism involves three key steps:
Generation of the Electrophile: The activating agent reacts with I₂ or NIS to form a more powerful electrophilic species. For instance, with an oxidizing agent like nitric acid, the electrophile is likely an iodine-containing species such as the iodonium (B1229267) ion (I⁺) or a related entity. wikipedia.org When NIS is activated by an acid, a protonated, highly reactive intermediate is formed.
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the N,N,3-trimethylbenzamide aromatic ring acts as a nucleophile, attacking the electrophilic iodine species. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this step. masterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from the carbon atom bearing the new iodine substituent. wikipedia.org This restores the aromatic π-system and yields the final product, this compound.
The regioselectivity of the iodination—the placement of the iodine atom at the C4 position—is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the N,N-dimethylcarboxamide group (-CONMe₂) and the methyl group (-CH₃). youtube.comunizin.org
-CH₃ group (at C3): The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect. libretexts.org It directs incoming electrophiles to positions 2, 4, and 6.
-CONMe₂ group (at C1): The amide group is a deactivating, meta-director. Its electron-withdrawing inductive and resonance effects decrease the ring's reactivity and direct electrophiles to position 5. libretexts.org
The substitution occurs at the C4 position, which is para to the activating methyl group and meta to the deactivating amide group. This outcome is a result of the powerful directing influence of the activating methyl group, which strongly favors substitution at the sterically accessible para position. The deactivating nature of the amide group makes the synthesis of iodobenzamides more challenging than that of more electron-rich arenes, often requiring harsher conditions or more potent iodinating reagents. wikipedia.orgnih.gov
Table 1: Common Reagent Systems for Aromatic Iodination and Their Mechanistic Features
| Reagent System | Electrophilic Species (Proposed) | Substrate Scope | Mechanistic Notes |
| I₂ / HNO₃ | I⁺ (e.g., IONO₂) | Activated and deactivated arenes | Strong oxidizing conditions. wikipedia.org |
| I₂ / H₂O₂ / H₂SO₄ | I⁺ or H₂OI⁺ | Activated and deactivated arenes | Greener alternative to nitric acid. mdpi.com |
| N-Iodosuccinimide (NIS) / TFA | Protonated NIS | Primarily electron-rich arenes | Mild conditions, good regioselectivity. organic-chemistry.orgorganic-chemistry.org |
| I₂ / KIO₃ / H₂SO₄ | I₃⁺ | Strongly deactivated arenes | Forms a highly potent electrophile. wikipedia.org |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | I⁺ complexed with silver | Electron-rich arenes | Silver salt assists in generating the electrophile. nih.govacs.org |
Ligand Exchange and Catalytic Cycle Elucidation in Metal-Mediated Transformations
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoarenes highly reactive in the key step of these catalytic cycles: oxidative addition.
The general mechanism for a palladium-catalyzed cross-coupling reaction involving this compound can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the reaction of the C-I bond of this compound with a low-valent metal complex, typically palladium(0). The palladium center inserts itself into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate. This step involves the oxidation of the metal from the 0 to the +2 state. For iodoarenes, this step is generally fast.
Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck):
In a Suzuki coupling , the palladium(II) intermediate undergoes ligand exchange followed by transmetalation with a boron-containing reagent (e.g., an arylboronic acid) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the iodide ligand.
In a Heck reaction , the palladium(II) intermediate coordinates with an alkene. This is followed by the migratory insertion of the aryl group (from the original iodobenzamide) into the C=C bond of the alkene.
Reductive Elimination: This is the final product-forming step. The two organic groups attached to the palladium(II) center couple together, forming a new carbon-carbon bond. The palladium catalyst is simultaneously reduced from its +2 to its 0 oxidation state, allowing it to re-enter the catalytic cycle.
Ligand exchange processes are critical throughout the cycle. Phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center play a crucial role in stabilizing the metal complexes, modulating their reactivity, and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly influence the efficiency and selectivity of the transformation. For instance, copper-catalyzed domino reactions involving 2-iodobenzamides have been shown to depend on the presence or absence of external ligands based on the stereochemistry of the coupling partner. rsc.org
Role of Iodinated Aromatic Compounds as Reactants or Intermediates in Organic Transformations
Iodinated aromatic compounds like this compound are highly valued as reactants and intermediates in organic synthesis due to the unique reactivity of the carbon-iodine bond.
As a reactant , the primary role of this compound is to serve as an "aryl electrophile" precursor in cross-coupling reactions. The C-I bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and functional group tolerance. researchgate.net This makes it a building block for constructing more complex molecular architectures from simpler precursors.
As an intermediate , an iodoarene can be formed transiently or synthesized and isolated before being carried on to a subsequent step. For example, a multi-step synthesis might involve the iodination of N,N,3-trimethylbenzamide to install a reactive site on the aromatic ring. This iodo-intermediate can then be subjected to a variety of transformations that would not have been possible with the uniodinated starting material. These include:
Metal-halogen exchange: Reaction with organolithium reagents (e.g., n-BuLi) to form an aryllithium species, which can then react with a wide range of electrophiles. commonorganicchemistry.com
Formation of Grignard reagents: Reaction with magnesium metal to produce the corresponding arylmagnesium iodide.
Nucleophilic Aromatic Substitution (SNAAr): While less common for simple iodoarenes, if the ring is further activated by strongly electron-withdrawing groups, the iodide can act as a leaving group in SNAAr reactions.
The presence of the N,N,3-trimethylbenzamide framework alongside the iodine atom means that the molecule carries both a reactive handle (the iodo group) and a structural motif that may be important for the final target's properties.
Probing Electron Transfer Pathways in Redox Reactions
The iodine atom in this compound can participate in redox reactions through several mechanistic pathways, often involving electron transfer steps.
One significant area involves the formation of hypervalent iodine compounds. Aryl iodides can be oxidized to form stable iodine(III) (iodinane) or iodine(V) (iodane) species. For example, oxidation of an iodoarene can produce an aryl-λ³-iodane, such as a diaryliodonium salt or an (diacetoxyiodo)arene. These hypervalent iodine reagents are powerful oxidizing agents and electrophiles in their own right, capable of mediating a wide range of transformations. The formation of these species from the aryl iodide(I) starting material is fundamentally an oxidative process involving electron removal from the iodine center.
Another pathway involves single-electron transfer (SET) mechanisms. In certain reactions, an electron can be transferred to the iodoarene to form a radical anion. This intermediate is generally unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion (I⁻). This aryl radical can then engage in various radical-based cyclization, addition, or substitution reactions. While specific studies on this compound are not prominent, this is a known reactivity pattern for iodoarenes in general.
Furthermore, the reduction of related nitro-substituted iodobenzamides has been studied mechanistically. For example, the activation of 4-iodo-3-nitrobenzamide (B1684207) has been shown to depend on cellular reducing systems, where the nitro group is reduced to a nitroso group, highlighting a pathway initiated by electron transfer to the molecule. nih.gov While this compound lacks the nitro group, these studies underscore the capacity of the iodobenzamide scaffold to participate in complex redox processes.
Theoretical and Computational Chemistry Analyses of 4 Iodo N,n,3 Trimethylbenzamide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic makeup of molecules.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 4-iodo-N,N,3-trimethylbenzamide would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
Subsequent calculations on the optimized geometry would provide key electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can be used to understand donor-acceptor interactions between different parts of the molecule, providing a more detailed picture of the bonding.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.
For situations demanding even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more intensive, these methods are invaluable for benchmarking DFT results and for calculating properties where high accuracy is paramount. For this compound, these methods could be used to refine the geometry and to obtain highly accurate electronic energies.
Conformational Analysis and Molecular Dynamics Simulations
The static picture provided by geometry optimization is complemented by an understanding of the molecule's dynamic nature. This compound possesses several rotatable bonds, leading to the possibility of multiple conformations.
A systematic conformational search would be performed to identify the various low-energy conformers of the molecule. This involves rotating the single bonds and calculating the energy of each resulting structure. The relative energies of these conformers determine their population at a given temperature.
Molecular dynamics (MD) simulations offer a way to observe the motion of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This provides insights into its flexibility and the accessibility of different conformational states. Such simulations are crucial for understanding how the molecule might interact with its environment, for instance, a biological receptor.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key strength of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra would be calculated. The calculated spectrum can aid in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the proposed structure and to gain a deeper understanding of the electronic environment of each atom.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| C=O Stretch (IR, cm⁻¹) | ~1650 | (To be determined) |
| Aromatic C-H Stretch (IR, cm⁻¹) | ~3050 | (To be determined) |
| ¹³C Chemical Shift (C=O, ppm) | ~170 | (To be determined) |
| ¹H Chemical Shift (N-CH₃, ppm) | ~3.0 | (To be determined) |
Note: The predicted values are illustrative. Experimental data would be required for validation.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can also be used to explore the chemical reactivity of this compound. By modeling potential reaction pathways, it is possible to identify the transition state structures—the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction.
For example, the mechanism of a potential hydrolysis or a nucleophilic substitution reaction could be investigated. By mapping out the potential energy surface of the reaction, chemists can gain a detailed understanding of the reaction mechanism, which is invaluable for designing new synthetic routes or for understanding the molecule's stability.
Applications of 4 Iodo N,n,3 Trimethylbenzamide in Catalysis and Materials Science Research
Utilization as a Building Block for Complex Organic Synthesis
The carbon-iodine bond is a cornerstone of modern synthetic organic chemistry, primarily due to its susceptibility to a wide array of cross-coupling reactions. The iodine atom in 4-iodo-N,N,3-trimethylbenzamide can serve as a versatile handle for the introduction of various functional groups, making it a valuable building block for the synthesis of more complex molecular architectures.
The utility of iodoarenes in carbon-carbon and carbon-heteroatom bond formation is well-established. For instance, related iodo-N-arylbenzamides have been successfully employed in the synthesis of biaryl lactams through intramolecular C-H activation reactions. This highlights the potential of the iodo-substituent to participate in cyclization reactions, leading to the formation of polycyclic aromatic compounds.
Furthermore, the amide functionality, with its N,N-dimethyl substitution, can act as a directing group in various transition metal-catalyzed C-H activation/functionalization reactions. This directing ability can be harnessed to selectively introduce new substituents at the ortho-position of the benzamide (B126) ring, further expanding the synthetic utility of this compound.
Development of Derivatives for Catalytic Applications
The field of organocatalysis has witnessed a surge in the development of chiral molecules that can mediate stereoselective transformations. The structural framework of this compound provides a promising starting point for the design and synthesis of novel chiral organoiodine catalysts.
Design and Synthesis of Chiral Organoiodine Catalysts Derived from Substituted Benzamides
The synthesis of chiral organoiodine(III) catalysts often involves the introduction of chiral auxiliaries onto an iodoarene scaffold. While direct derivatization of this compound for this purpose is not yet reported, the synthesis of structurally related chiral catalysts provides a clear blueprint. For example, a highly effective chiral organoiodine catalyst has been synthesized incorporating a 2,4,6-trimethylbenzamide (B1618925) moiety. nih.gov This synthesis involved the coupling of 2,4,6-trimethylbenzoyl chloride with a chiral diamine linker attached to an iodo-phenylene backbone. nih.gov A similar strategy could be envisioned for this compound, where the N,N-dimethylamide could be modified or replaced with a chiral amine to induce asymmetry.
Application in Asymmetric Oxidative Dearomatization Reactions
Chiral hypervalent iodine catalysts are particularly effective in mediating asymmetric oxidative dearomatization reactions, which are powerful methods for the synthesis of complex three-dimensional structures from simple aromatic precursors. The aforementioned chiral catalyst bearing a 2,4,6-trimethylbenzamide unit has demonstrated high chemo- and enantioselectivity in the oxidative dearomatization of hydroquinone (B1673460) derivatives. google.com The steric and electronic properties of the benzamide moiety play a crucial role in controlling the stereochemical outcome of the reaction through hydrogen bonding and other non-covalent interactions with the substrate. It is plausible that a chiral catalyst derived from this compound could exhibit unique reactivity and selectivity profiles in similar transformations.
Exploration in Other Enantioselective Transformations
The potential applications of chiral organoiodine catalysts extend beyond oxidative dearomatization. These catalysts have been explored in a variety of other enantioselective transformations, including the α-functionalization of carbonyl compounds and the difunctionalization of alkenes. The development of new chiral iodoarenes is a continuing area of research, and derivatives of this compound could contribute to the expansion of this powerful class of organocatalysts.
Role in Ligand Design for Metal-Catalyzed Reactions
The benzamide oxygen and the potential for introducing other coordinating groups onto the aromatic ring make this compound and its derivatives attractive candidates for ligand design in metal-catalyzed reactions. The N,N-dimethylamide group can act as a hemilabile ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.
While specific examples involving this compound are yet to be reported, the broader class of benzamide-containing ligands has been used in various catalytic systems. The iodo-substituent could also play a role in the electronic properties of the resulting metal complex or serve as a site for further modification to tune the ligand's steric and electronic environment.
Potential in Supramolecular Chemistry and Self-Assembly
The formation of well-defined supramolecular architectures through non-covalent interactions is a rapidly growing field with applications in materials science, sensing, and drug delivery. The structural features of this compound suggest its potential to participate in various supramolecular assemblies.
The amide functionality is a well-known hydrogen bond donor and acceptor, capable of forming predictable hydrogen-bonding networks. Furthermore, the iodine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular structures.
Research on the structurally related compound, 4-Iodo-N-(o-tolylsulfonyl)benzamide, has demonstrated the formation of a one-dimensional supramolecular architecture through a combination of N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov This provides a strong indication that this compound, with its N,N-dimethylamide group, could also form interesting and potentially useful supramolecular assemblies. The N,N-dimethyl groups would preclude N-H hydrogen bonding but could still participate in C-H...O interactions, while the amide carbonyl remains a potent hydrogen bond acceptor.
Emerging Research Directions and Future Perspectives
Innovations in Environmentally Benign Synthetic Routes for Iodobenzamides
The synthesis of iodobenzamides is undergoing a green transformation, shifting away from hazardous reagents and solvents toward more sustainable alternatives. Traditional methods for producing benzamides often involve chlorinated solvents and stoichiometric amounts of activating agents, which generate significant chemical waste. nih.govacs.org The focus of emerging research is on developing "environmentally benign" synthetic protocols that minimize waste, improve energy efficiency, and utilize recyclable materials. dntb.gov.uarsc.org
One promising approach involves the use of hypervalent iodine(III) reagents that can be recycled. For instance, a system using 1-chloro-1,2-benziodoxol-3(1H)-one as a recyclable oxidant in an environmentally friendly solvent like ethyl acetate (B1210297) has been demonstrated for alcohol oxidation, a key step in many synthetic pathways. organic-chemistry.org Such methodologies, which avoid chlorinated solvents and allow for reagent recovery, are highly desirable in the pharmaceutical industry. organic-chemistry.org Another green approach is the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-oxalic acid mixture, which can act as both a catalyst and a biodegradable reaction medium, simplifying procedures and reducing environmental impact. nih.gov The introduction of iodine into aromatic rings, a critical step for producing iodobenzamides, is also being re-evaluated. Researchers are exploring methods that facilitate the incorporation of iodine to create precursors for further functionalization through modern coupling reactions. researchgate.net
Expansion of Catalytic Scope for Benzamide-Based Catalysts
Benzamides are not only synthetic targets but also versatile substrates and directing groups in a wide array of catalytic reactions. Research is focused on expanding the scope of these transformations to create more complex and valuable molecules. Transition-metal-catalyzed C-H bond activation, using the amide group to direct the catalyst, has become a powerful tool for synthesizing complex structures like isoquinolones from benzamides. acs.org However, these methods can require harsh conditions. acs.org Future work aims to develop milder and more selective catalytic systems.
Silver(I)-catalyzed intramolecular cyclization of alkyne-containing benzamides represents a milder, highly atom-economical approach to building fused ring systems. acs.org These reactions proceed without generating leaving groups as waste. acs.org Additionally, peptide-based catalysts are being employed for the enantioselective synthesis of atropisomeric benzamides, which are chiral due to restricted rotation around the aryl-carbonyl bond. nih.gov This method provides access to unique 3D structures that are of increasing interest in medicinal chemistry. nih.gov The development of new palladium-based homogeneous catalysts also continues to broaden the substrates available for amide synthesis. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis is set to revolutionize the production of specialty chemicals like 4-iodo-N,N,3-trimethylbenzamide. acs.orgacs.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to safely handle hazardous intermediates. amt.ukyoutube.com For instance, the on-demand generation of explosive or toxic reagents like diazomethane (B1218177) can be safely managed in a flow system. youtube.com
Automated platforms, which may combine flow and batch elements, further streamline synthesis. chimia.ch These systems use pre-packed reagent cartridges and optimized, pre-programmed protocols to simplify the synthesis of a wide variety of compounds, reducing manual labor and accelerating research cycles. chimia.ch This "telescoping" of multiple reaction steps into a single continuous stream can dramatically improve efficiency. acs.orgamt.uk The application of flow chemistry has been successfully demonstrated for various reactions crucial to benzamide (B126) synthesis, including amide bond formation, Grignard additions, and lithiation, often resulting in higher yields and shorter reaction times compared to batch methods. acs.org
Computational-Guided Discovery of New Reactivities and Applications
Computational chemistry is an increasingly indispensable tool for predicting the properties of molecules and guiding experimental research. samipubco.com For benzamides, computational models are being developed to predict reactivity based on their three-dimensional structure. nih.govnih.gov A key area of study is the distortion of the typically planar amide bond. The degree of pyramidalization at the nitrogen atom and the twist angle of the C-N bond can be calculated to predict the likelihood of N-protonation versus O-protonation, which in turn governs the amide's reactivity in various chemical transformations. nih.govrsc.org
These computational models provide a blueprint for the rational design of substituted benzamides with controlled rotational barriers and specific reactive properties. nih.govnih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to analyze frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surfaces. researchgate.nettandfonline.com This analysis helps predict chemical reactivity, bioactivity, and potential intermolecular interactions, paving the way for the discovery of new applications for compounds like this compound. researchgate.net
Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies
The most powerful advancements arise from synergistic approaches that combine multiple scientific disciplines. nih.gov Integrating innovative synthesis, advanced analytical characterization, and theoretical modeling creates a feedback loop that accelerates the discovery and optimization process. samipubco.com For example, a potential drug development workflow could involve using computational tools to design novel benzamide derivatives with predicted activity. nih.govresearchgate.net These targets are then synthesized using efficient, automated, or green chemistry protocols.
The resulting compounds are then thoroughly characterized, and their biological activity is tested. These experimental results are fed back into the computational models to refine their predictive accuracy. nih.gov This iterative cycle allows for the rapid optimization of a lead compound. Synergistic strategies can also apply to combination therapies, where understanding the interactions between multiple agents can lead to enhanced therapeutic effects at lower doses, thereby minimizing side effects. frontiersin.orgacs.org Such integrated strategies, which bridge theory and practice, are essential for efficiently translating fundamental chemical knowledge into practical applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-iodo-N,N,3-trimethylbenzamide, and what are their key reaction conditions?
- Methodology : The synthesis of iodinated benzamide derivatives often involves halogenation or cross-coupling reactions. For example, Sonogashira cross-coupling with 4-iodo-N,N′-dimethylaniline and propargyl alcohol has been used to synthesize structurally similar compounds, yielding alcohols in 51–67% efficiency . Iodination can also be achieved via oxidation-iodination sequences using N,N-dimethylaniline as an iodine scavenger at pH 6.4, forming intermediates like 4-iodo-N,N-dimethylaniline .
- Optimization Tips : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions and monitor reaction progress via TLC or LC-MS.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Assign methyl (δ 2.8–3.2 ppm) and aromatic proton signals (δ 7.0–8.0 ppm) to confirm substitution patterns .
- LC-MS (ESI) : Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ at m/z 318.02) .
- X-ray Crystallography : Resolve steric effects of methyl and iodine groups on molecular geometry, as demonstrated for similar benzamide derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
- Research Context : Benzamide derivatives are frequently explored as enzyme inhibitors or receptor modulators. For instance, trifluoromethyl-substituted analogs target bacterial enzymes like acps-pptase, disrupting proliferation pathways . The iodine substituent may enhance binding affinity via halogen bonding in active sites .
Advanced Research Questions
Q. How do steric effects from the N,N,3-trimethyl groups influence the compound’s reactivity in cycloaddition or cross-coupling reactions?
- Mechanistic Insight : Steric hindrance from ortho-substituents (e.g., methyl groups) can impede [3+2] cycloaddition reactions, as seen in 2-amino-5-chloro-N,N,3-trimethylbenzamide, where bulky groups reduce reaction yields .
- Mitigation Strategies : Optimize reaction temperature (e.g., 80–100°C) or use bulky ligand systems (e.g., XPhos) to enhance catalytic efficiency in cross-coupling .
Q. What is the role of the iodine substituent in modulating the compound’s biological activity and metabolic stability?
- Structure-Activity Relationship (SAR) :
- The iodine atom increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility.
- Halogen bonding with target proteins (e.g., kinases) can enhance inhibitory potency, as observed in pyrimidine-based analogs .
- Metabolic Studies : Use hepatic microsome assays to evaluate oxidative deiodination pathways, a common metabolic route for iodinated aromatics .
Q. How can computational methods (e.g., DFT, molecular docking) predict the binding modes of this compound with biological targets?
- Protocol :
Perform density functional theory (DFT) calculations to optimize the compound’s geometry.
Dock the minimized structure into target protein active sites (e.g., bacterial pptase enzymes) using AutoDock Vina .
Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Key Research Challenges
- Synthetic Limitations : Steric hindrance from methyl groups may necessitate harsh conditions or specialized catalysts.
- Biological Screening : Prioritize targets with hydrophobic binding pockets to leverage the iodine substituent’s halogen bonding potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
